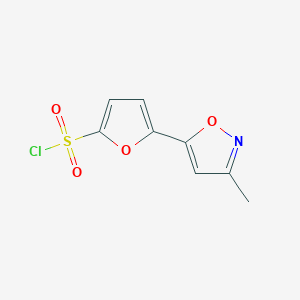

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

描述

Introduction to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl Chloride

This heterocyclic sulfonyl chloride derivative combines structural features of isoxazole and furan rings, making it a valuable intermediate in organic synthesis and drug discovery. Its unique reactivity profile stems from the electron-rich isoxazole moiety and the electrophilic sulfonyl chloride group, enabling diverse chemical transformations.

Structural Classification and IUPAC Nomenclature

The compound belongs to the class of aryl sulfonyl chlorides , characterized by a sulfonic acid chloride group (-SO$$_2$$Cl) attached to an aromatic heterocycle. Its IUPAC name, 5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride , reflects its fused heterocyclic system:

- Furan ring : A five-membered oxygen-containing aromatic ring at position 2.

- Isoxazole ring : A five-membered ring with nitrogen and oxygen atoms at positions 1 and 2, respectively, substituted with a methyl group at position 3.

- Sulfonyl chloride group : Positioned at the 2nd carbon of the furan ring.

Molecular Formula : C$$8$$H$$6$$ClNO$$_4$$S

Molecular Weight : 247.659 g/mol

SMILES : CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl

InChIKey : HAAGKUCFHFJVMM-UHFFFAOYSA-N

| Property | Value | Source |

|---|---|---|

| Boiling Point (EPA) | 266.76°C | |

| Density (EPA) | 1.48 g/cm$$^3$$ | |

| Water Solubility (EPA) | 87.16 mg/L |

The planar geometry of the fused rings facilitates π-π stacking interactions, while the sulfonyl chloride group enables nucleophilic substitution reactions .

Historical Development in Heterocyclic Chemistry

Isoxazole chemistry traces back to Claisen’s 1903 synthesis of isoxazole via oximation of propargylaldehyde acetal . The integration of isoxazole into sulfonyl chloride frameworks emerged later, driven by demand for bioactive heterocycles. Key milestones include:

- 1950s–1970s : Development of 1,3-dipolar cycloaddition strategies for isoxazole synthesis, enabling regioselective functionalization .

- 1980s–2000s : Advances in sulfonyl chloride activation methods, such as using pyrylium salts for late-stage functionalization of sulfonamides .

- 2010s–Present : Application of computational tools to optimize the synthesis of fused isoxazole-sulfonyl chloride systems, improving yields to >75% in multi-step protocols .

The compound’s synthesis typically involves:

Significance in Sulfonyl Chloride Research

Sulfonyl chlorides are pivotal electrophiles in organic synthesis, and this compound’s dual heterocyclic system expands their utility:

Reactivity and Applications

- Nucleophilic Substitution : The -SO$$_2$$Cl group reacts with amines to form sulfonamides, a key motif in antibiotics like sulfadiazine .

- Cross-Coupling Reactions : Palladium-catalyzed couplings enable C–S bond formation for agrochemicals (e.g., herbicides) .

- Polymer Chemistry : Serves as a monomer for sulfonated polymers with ion-exchange properties .

Comparative Analysis with Analogues

The electron-withdrawing isoxazole ring enhances electrophilicity, accelerating reactions by 3.75× compared to benzene analogues .

属性

IUPAC Name |

5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAGKUCFHFJVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672472 | |

| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-75-5 | |

| Record name | 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 3,5-Disubstituted Isoxazoles

- Reactants : Alkynes and nitrile oxides

- Reaction : 1,3-dipolar cycloaddition

- Conditions : Use of halogenating agents (e.g., N-bromosuccinimide) or hypervalent iodine reagents to generate nitrile oxides in situ, in solvents like acetonitrile or dichloromethane, at room temperature or mild heating.

Step 2: Functionalization of Furans

- Reactants : Furans or furansulfonic acids

- Reaction : Chlorosulfonation using chlorosulfonic acid or SO2Cl2

- Conditions : Low temperature (0–5°C) to control sulfonylation, followed by purification to isolate furansulfonyl chlorides.

Step 3: Coupling and Final Functionalization

- Reactants : Isoxazole derivatives and furansulfonyl chlorides

- Reaction : Nucleophilic substitution or coupling under basic conditions (e.g., pyridine or triethylamine)

- Outcome : Formation of the target compound with desired substitutions.

Data Table: Key Reaction Parameters

Research Findings and Notes

- The cycloaddition approach is favored for its regioselectivity and functional group tolerance, enabling diverse substitution patterns on the isoxazole ring.

- Hypervalent iodine reagents offer a milder alternative for nitrile oxide generation, reducing side reactions.

- Chlorosulfonation of furans is a well-established route, with control over temperature and reagent equivalents being critical to prevent over-chlorination or ring degradation.

- The final coupling step often employs bases like pyridine or triethylamine to facilitate nucleophilic substitution of sulfonyl chlorides.

生物活性

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 247.66 g/mol. Its structure comprises a furan ring substituted with a sulfonyl chloride group and an isoxazole moiety, which contribute to its unique reactivity and biological interactions.

Biological Activities

Research indicates that compounds within the isoxazole family, including this compound, exhibit a variety of biological activities:

- Antimicrobial Activity : Isoxazole derivatives have shown promise as antimicrobial agents. The sulfonyl chloride group can enhance the reactivity of these compounds, potentially leading to new antimicrobial formulations.

- Anticancer Properties : Similar compounds have been implicated in cancer treatment due to their ability to inhibit specific kinases involved in cell proliferation and survival pathways. The isoxazole moiety may play a role in targeting these pathways .

- Analgesic and Anti-inflammatory Effects : Isoxazole derivatives are known for their analgesic and anti-inflammatory properties, making them candidates for pain management therapies.

The mechanism of action for this compound is believed to involve:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic attack by various biological nucleophiles (e.g., amino acids), leading to modifications of proteins or nucleic acids, which can alter their function .

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases and serine/threonine kinases, affecting signaling pathways that regulate cell growth and apoptosis .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of sulfonyl chloride derivatives against various bacterial strains. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Anticancer Research

In preclinical studies, isoxazole-containing compounds demonstrated selective inhibition of cancer cell lines associated with breast and prostate cancers. The mechanism involved the disruption of kinase signaling pathways critical for tumor growth .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | Similar furan and oxazole structure | Antimicrobial | |

| 4-(Chlorosulfonyl)phenyl isoxazole | Contains a phenolic structure | Anticancer | |

| 5-(4-Chlorophenyl)-2-furansulfonyl chloride | Different aromatic substitution | Analgesic |

科学研究应用

Medicinal Chemistry

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride is primarily recognized for its potential in drug development. Its structural similarity to other biologically active compounds positions it as a valuable building block for synthesizing pharmaceuticals.

Key Therapeutic Areas :

- Analgesic and Anti-inflammatory Agents : Compounds derived from this structure may exhibit pain-relieving and anti-inflammatory properties.

- Anticancer Activity : The isoxazole group is known for its role in the synthesis of anticancer agents, making this compound a candidate for further investigation in oncology.

- Antimicrobial and Antiviral Applications : Given the diverse biological activities associated with isoxazole derivatives, there is potential for developing antimicrobial and antiviral medications from this compound.

Synthetic Applications

The sulfonyl chloride functional group allows this compound to participate in various organic reactions, particularly nucleophilic substitutions. This makes it an essential intermediate in organic synthesis.

Common Reactions :

- Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters.

- Synthesis of Heterocycles : The compound can serve as a precursor for synthesizing more complex heterocyclic structures.

Case Study 1: Hypoglycemic Agents

A related compound, 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride, has been studied for its hypoglycemic effects. In animal models, it significantly reduced blood glucose levels, suggesting that similar derivatives of this compound could also possess antidiabetic properties .

Case Study 2: Anticancer Research

Research into isoxazole-based compounds has shown promise in targeting cancer cell lines. The unique combination of the furan and isoxazole rings may enhance the biological activity of synthesized derivatives, warranting further exploration into their anticancer potential .

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties and applications, 5-(3-methyl-5-isoxazolyl)-2-furansulfonyl chloride is compared to structurally related sulfonyl chlorides and isoxazole-containing derivatives. Below is a detailed analysis supported by available

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Replacement of the furan ring with thiophene (as in C₇H₄ClNO₃S₂) increases electron delocalization due to sulfur’s polarizability, which may enhance electrophilic reactivity .

Lipophilicity and Solubility :

- The 3,4-dimethylisoxazole derivative (CAS: 1285177-04-9) likely has a higher LogP than the target compound due to an additional methyl group, improving membrane permeability but reducing aqueous solubility .

- The benzene-sulfonyl chloride analog (CAS: 1284186-31-7) exhibits greater molecular weight and aromaticity, which may favor crystalline solid formation but reduce solubility in polar solvents .

Synthetic Utility: The target compound’s furan ring provides a planar, electron-deficient system, making it more reactive toward aromatic substitution than benzene-based analogs . Thiophene-containing sulfonyl chlorides (e.g., C₇H₄ClNO₃S₂) are preferred in materials science for their conductive properties, unlike furan derivatives, which are more common in pharmaceutical intermediates .

Thermal Stability :

- While melting point data for sulfonyl chlorides are scarce in the evidence, related compounds in (e.g., pyridones with 3-methylisoxazole groups) show melting points exceeding 200°C, suggesting that the isoxazole moiety enhances thermal stability .

Research Findings and Limitations

- Sigma-Aldrich’s 3,4-dimethylisoxazole derivative (CAS: 1285177-04-9) is sold without analytical data, complicating direct comparisons of purity or stability .

- 5-(5-Isoxazolyl)-2-furansulfonyl chloride (CAS: 551930-54-2) is listed as discontinued by CymitQuimica, limiting its commercial availability .

常见问题

Q. Table 1: Representative Reaction Conditions

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Alkynyl aldehydes | None | DCM | 65–85 | |

| Heterocyclic amines | Pd(OAc)₂ | THF | 70–90 |

Basic: What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to resolve the isoxazole (δ 6.2–6.5 ppm) and furan (δ 7.1–7.3 ppm) protons, with coupling constants confirming substitution patterns .

- Infrared (IR) Spectroscopy: Peaks at 1170–1190 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (C=C/C=N) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 272.03 for C₉H₈ClNO₃S).

- X-ray Crystallography: Definitive structural confirmation, as demonstrated for sulfonylated dihydropyranones .

Q. Table 2: Spectral Data for Derivatives

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| 5-(3-Methyl-5-isoxazolyl)-6-phenyl-2-pyridone | 6.25 (s, isoxazole) | 1670 (C=O) | 252 |

| Sulfonylated dihydropyranone | 4.10–4.50 (m, CH₂SO₂) | 1175 (S=O) | 330 |

Advanced: How do reaction conditions influence the stability and reactivity of this sulfonyl chloride in heterocyclic synthesis?

Methodological Answer:

The sulfonyl chloride group is hygroscopic and prone to hydrolysis. Key considerations:

- Moisture Control: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent decomposition.

- Temperature Gradients: Gradual heating (e.g., 40°C → 80°C) minimizes side reactions like sulfonic acid formation.

- Additives: Scavengers (e.g., molecular sieves) improve stability during prolonged reactions .

- Storage: Store at –20°C under desiccation to extend shelf life, as recommended for similar sulfonyl chlorides .

Advanced: What strategies can resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer:

Discrepancies in spectral data (e.g., shifting NMR peaks) often arise from solvent effects or tautomerism. Solutions include:

- Cross-Validation: Compare data across multiple techniques (e.g., IR + NMR + MS) .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to validate experimental results.

- Isotopic Labeling: Use deuterated analogs to assign ambiguous proton signals.

Example: Inconsistent ¹H NMR peaks for the isoxazole ring were resolved via 2D-COSY, confirming spin-spin coupling patterns .

Advanced: What are the challenges in designing experiments to study the compound's role in multi-component reactions?

Methodological Answer:

Challenges include:

- Regioselectivity: Competing pathways may yield undesired regioisomers. Use steric/electronic directing groups (e.g., –OMe, –CN) to guide reactivity .

- Intermediate Trapping: Quench reactions at timed intervals to isolate intermediates (e.g., via LC-MS).

- Scalability: Pilot small-scale reactions (≤1 mmol) before scaling up, as side products may accumulate in larger batches.

Q. Table 3: Functional Group Compatibility

| Functional Group | Compatibility | Notes |

|---|---|---|

| Alkynes | High | Forms stable enol ethers |

| Amines | Moderate | Risk of sulfonamide formation |

| Esters | Low | May hydrolyze under acidic conditions |

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Predict electrophilic sites (e.g., sulfonyl chloride S=O) and nucleophilic attack trajectories.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).

- Docking Studies: Model interactions with biological targets (e.g., enzymes) if exploring biochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。